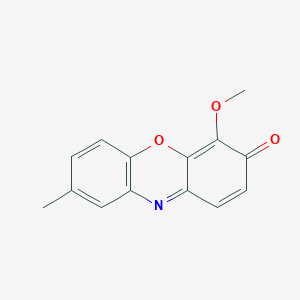

4-Methoxy-8-methyl-3H-phenoxazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

62267-70-3 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

4-methoxy-8-methylphenoxazin-3-one |

InChI |

InChI=1S/C14H11NO3/c1-8-3-6-12-10(7-8)15-9-4-5-11(16)14(17-2)13(9)18-12/h3-7H,1-2H3 |

InChI Key |

CQJGDIFSWZOVGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C(=O)C=CC3=N2)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of Phenoxazinones

Biosynthesis in Microorganisms

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, have demonstrated significant capabilities in biotransformation. nih.govnih.gov These fungi have evolved unique metabolic pathways that enable them to modify and detoxify plant-derived secondary metabolites, often leading to the production of novel, structurally diverse compounds, including hydroxylated phenoxazinones. nih.govresearchgate.net The biotransformation of plant defense compounds, such as benzoxazinoids, by endophytic fungi represents a key pathway for the formation of these hydroxylated derivatives. nih.govnih.gov

Detailed research has shown that endophytic fungi isolated from plants like Aphelandra tetragona can transform phytoanticipins (constitutive antimicrobial compounds) into various phenoxazinone structures. nih.govnih.govresearchgate.net A key precursor in these pathways is 2-hydroxy-1,4-benzoxazin-3-one (HBOA), a benzoxazinoid found in certain plant families. nih.govscispace.com Endophytic fungi such as Chaetosphaeria sp., Plectosporium tabacinum, and Gliocladium cibotii metabolize HBOA, leading to the formation of o-aminophenol as a crucial intermediate. nih.govscispace.com

The enzymatic oxidation of two molecules of this o-aminophenol intermediate, catalyzed by fungal enzymes like phenoxazinone synthase, results in the formation of the core 2-amino-3H-phenoxazin-3-one structure. scispace.comnih.gov This foundational molecule can then undergo further enzymatic modifications, including hydroxylation and acetylation, by the endophytic fungi to yield a variety of hydroxylated phenoxazinone derivatives. nih.govresearchgate.netscispace.com

A study on the biotransformation of HBOA and its degradation products by an endophytic Chaetosphaeria sp. identified several new hydroxylated metabolites. nih.govresearchgate.net The fungus was shown to convert the substrates into 2-amino-7-hydroxy-3H-phenoxazin-3-one, 2-acetylamino-7-hydroxy-3H-phenoxazin-3-one, and 7-hydroxy-2-(2-hydroxyacetyl)-amino-3H-phenoxazin-3-one. nih.govresearchgate.net This demonstrates a clear pathway where endophytic fungi mediate the hydroxylation of the phenoxazinone scaffold. The enzymes responsible for these transformations, such as laccases and peroxidases, are known to be involved in the synthesis of phenoxazinone-type compounds in fungi. researchgate.net

The ability of endophytic fungi to perform such complex biotransformations highlights their role as biocatalysts in the generation of structurally complex and biologically active molecules. researchgate.netfrontiersin.org This symbiotic relationship with host plants has driven the evolution of specialized enzymatic machinery capable of producing hydroxylated phenoxazinones from plant-derived precursors. nih.gov

Table 1: Biotransformation of Benzoxazinoids to Hydroxylated Phenoxazinones by Endophytic Fungi

| Fungal Species | Plant Source | Precursor Compound(s) | Key Intermediate | Resulting Hydroxylated Phenoxazinone(s) | Reference(s) |

| Chaetosphaeria sp. | Aphelandra tetragona | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | o-aminophenol | 2-amino-7-hydroxy-3H-phenoxazin-3-one | nih.gov, researchgate.net, nih.gov |

| N-(2-hydroxyphenyl)acetamide | 2-acetylamino-7-hydroxy-3H-phenoxazin-3-one | nih.gov, researchgate.net | |||

| 2-hydroxy-N-(2-hydroxyphenyl)acetamide | 7-hydroxy-2-(2-hydroxyacetyl)-amino-3H-phenoxazin-3-one | nih.gov, researchgate.net | |||

| Plectosporium tabacinum | Aphelandra tetragona | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | o-aminophenol | 2-amino-3H-phenoxazin-3-one | nih.gov |

| 2-acetylamino-3H-phenoxazin-3-one | nih.gov | ||||

| Gliocladium cibotii | Aphelandra tetragona | 2-hydroxy-1,4-benzoxazin-3-one (HBOA) | o-aminophenol | 2-amino-3H-phenoxazin-3-one | nih.gov |

| 2-acetylamino-3H-phenoxazin-3-one | nih.gov |

Synthetic Methodologies for 4 Methoxy 8 Methyl 3h Phenoxazin 3 One and Derivatives

Chemical Synthesis Approaches for Phenoxazinone Cores

Oxidative Condensation Reactions of o-Aminophenols

A cornerstone in the synthesis of phenoxazinones is the oxidative condensation of two molecules of a substituted o-aminophenol. This approach mimics the biosynthetic pathway of many natural phenoxazinone-containing compounds. Various oxidizing agents and catalytic systems have been developed to facilitate this transformation, each with its own advantages and limitations.

Lead-mediated Oxidation: Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that has been employed for a variety of oxidative transformations in organic synthesis, including the oxidation of phenols and amines. organic-chemistry.orgjuniperpublishers.com In the context of phenoxazinone synthesis, lead tetraacetate can effect the oxidative coupling of o-aminophenols. The reaction proceeds through the oxidation of the aminophenol to a reactive intermediate, likely an o-benzoquinone imine, which then undergoes condensation with a second molecule of the aminophenol, followed by further oxidation to yield the phenoxazinone core. While effective, the toxicity of lead compounds necessitates careful handling and disposal, leading to the exploration of more environmentally benign alternatives.

Electrochemical Synthesis: Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidants. By using an electric current to drive the oxidation, the need for stoichiometric amounts of chemical oxidizing agents is eliminated. The electrochemical synthesis of aminophenoxazinones from o-aminophenols has been demonstrated to be an efficient process. nih.gov This method typically involves the anodic oxidation of the o-aminophenol in a suitable solvent and electrolyte system. The electrochemically generated radical cations of the aminophenol can then couple to form the phenoxazinone structure. This technique provides a high degree of control over the reaction conditions and can be adapted for the synthesis of a variety of substituted phenoxazinones.

TEMPO-catalyzed Oxidation: The use of stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), as catalysts for aerobic oxidation reactions has gained significant traction. nih.gov In the synthesis of phenoxazinones, a catalytic amount of TEMPO, in conjunction with a co-oxidant (often molecular oxygen from air), can efficiently mediate the oxidative condensation of o-aminophenols. researchgate.netresearchgate.net The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium ion, which then oxidizes the o-aminophenol. The reduced TEMPO is subsequently re-oxidized by the terminal oxidant, allowing the catalytic cycle to continue. This method is advantageous due to its mild reaction conditions and the use of air as a sustainable oxidant.

| Oxidative Condensation Method | Oxidizing Agent/Catalyst | Key Features | Applicability to 4-Methoxy-8-methyl-3H-phenoxazin-3-one |

| Lead-mediated | Lead Tetraacetate (Pb(OAc)₄) | Powerful oxidant, but toxic. | Potentially applicable, but less favorable due to toxicity. |

| Electrochemical | Electric Current (Anodic Oxidation) | Green, avoids chemical oxidants, high control. | Suitable for a clean synthesis from the corresponding aminophenol. |

| TEMPO-catalyzed | TEMPO / O₂ (Air) | Mild conditions, sustainable, catalytic. | Highly suitable for a green and efficient synthesis. |

Cyclization Reactions of N-Arylquinoneimines

N-Arylquinoneimines are key intermediates in some synthetic routes to phenoxazinones. nih.govresearchgate.net These compounds, which contain a pre-formed C-N bond, can undergo intramolecular cyclization to form the oxazine (B8389632) ring of the phenoxazinone system. The synthesis of the N-arylquinoneimine precursor is a critical step and can often be achieved through the oxidation of the corresponding N-aryl-substituted o-aminophenol. Once formed, the cyclization can be promoted under various conditions, including thermal or acid/base catalysis. This approach allows for a degree of control over the substitution pattern of the final phenoxazinone product by starting with appropriately substituted N-arylquinoneimines. For instance, the synthesis of 3H-phenoxazin-3-ones has been achieved through the oxidative couplings of N-aryl-o-benzoquinone imines. nih.govresearchgate.net

Palladium-Catalyzed Arylation Reactions for Substituted Phenoxazinones

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. While direct palladium-catalyzed synthesis of the phenoxazinone core is less common, these methods are invaluable for the functionalization of pre-formed phenoxazinone scaffolds. researchgate.netnih.gov For example, palladium-catalyzed C-H arylation can be used to introduce aryl substituents onto the phenoxazinone ring system, providing access to a wide range of derivatives that would be difficult to prepare by other means. rsc.orgrsc.org This methodology is particularly useful for late-stage diversification of phenoxazinone structures. The synthesis of related benzoxazinones has been achieved via palladium-catalyzed acylation and nucleophilic cyclocondensation. researchgate.netjournalijar.com

Condensation with Substituted Benzoquinones for Methoxy- and Methyl-Substituted Phenoxazinones

A direct and versatile method for the synthesis of substituted 3H-phenoxazin-3-ones involves the condensation of a substituted o-aminophenol with a substituted benzoquinone. journalijar.com This approach is particularly well-suited for the preparation of methoxy- and methyl-substituted phenoxazinones, such as this compound.

In a typical procedure, a substituted o-aminophenol is reacted with a di-halo-di-methoxy-benzoquinone in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. journalijar.com For the synthesis of this compound, 2-amino-4-methylphenol (B1222752) would be condensed with a 2,5-dihalo-3,6-dimethoxy-1,4-benzoquinone. The reaction proceeds via a nucleophilic substitution of the halo groups on the benzoquinone by the amino group of the aminophenol, followed by an intramolecular cyclization and elimination to form the phenoxazinone ring system.

A plausible synthetic route starting from 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone and 2-amino-5-methylphenol (B193566) would lead to the formation of a bromo-dimethoxy-methyl-3H-phenoxazin-3-one derivative. journalijar.com

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone | 2-amino-5-methylphenol | 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one | journalijar.com |

| 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone | 2-aminophenol | 2-Bromo-1,4-dimethoxy-3H-phenoxazin-3-one | journalijar.com |

Biomimetic Synthesis and Enzyme-Inspired Catalysis of Phenoxazinone Formation

Nature provides elegant and highly efficient strategies for the construction of complex molecules. The biosynthesis of many phenoxazinone-containing natural products is catalyzed by enzymes, most notably phenoxazinone synthase. researchgate.net This has inspired the development of biomimetic synthetic approaches that aim to replicate the efficiency and selectivity of these enzymatic reactions in the laboratory.

Phenoxazinone synthase is a copper-containing oxidase that catalyzes the aerobic oxidative condensation of o-aminophenols to form the corresponding 2-aminophenoxazin-3-ones. researchgate.netijcce.ac.ir The enzyme's active site facilitates the multi-electron oxidation and coupling reactions with high specificity.

Inspired by this, numerous research groups have developed synthetic catalysts that mimic the function of phenoxazinone synthase. ijcce.ac.irrsc.orgscilit.comiitkgp.ac.in These biomimetic catalysts are often coordination complexes of transition metals such as copper, iron, manganese, and cobalt. rsc.org The design of these complexes often incorporates ligands that replicate the coordination environment of the metal center in the native enzyme. These enzyme-inspired catalysts can promote the aerobic oxidation of o-aminophenols to phenoxazinones under mild conditions, often with high catalytic efficiency. physchemres.org

The mechanism of these biomimetic oxidations generally involves the coordination of the o-aminophenol to the metal center, followed by electron transfer to generate a substrate radical. iitkgp.ac.in Subsequent coupling of these radicals and further oxidation steps, often involving molecular oxygen as the terminal oxidant, lead to the formation of the phenoxazinone product.

| Catalyst Type | Metal Center | Key Ligand Features | Mimicked Enzyme |

| Schiff Base Complexes | Fe(II/III) | Tridentate N-heterocyclic | Phenoxazinone Synthase |

| Coordination Polymers | Co(II)/Co(III) | Schiff base and bipyridine/phenanthroline | Phenoxazinone Synthase |

| Mononuclear Complexes | Cu(II) | Tridentate N₃ ligands | Phenoxazinone Synthase |

Structure Activity Relationship Sar Studies of Phenoxazinone Derivatives

Influence of Substituent Effects on Biological Activity (e.g., Alkyl Chains, Methoxy (B1213986) Groups)

The type, position, and electronic properties of substituents on the phenoxazinone core play a pivotal role in modulating biological activity. The addition of functional groups such as alkyl chains and methoxy groups can significantly alter a compound's efficacy by influencing its electronic distribution, lipophilicity, and steric interactions with biological targets.

Detailed research has shown that the presence of electron-donating groups often enhances the biological activity of heterocyclic compounds. For instance, in studies involving metal complexes that mimic the activity of phenoxazinone synthase, derivatives containing electron-donating substituents like methoxy (-OCH₃) and methyl (-CH₃) groups have demonstrated higher catalytic activity. This increased activity is attributed to the electron-donating effect which can facilitate key steps in the catalytic cycle.

Conversely, the position of these substituents is also critical. SAR studies on related benzoxazinone (B8607429) derivatives have indicated that the placement of electron-donating or withdrawing groups at specific positions (ortho, meta, or para) on the phenyl ring results in varying levels of inhibitory potential nih.gov. This highlights the importance of a precise spatial arrangement for optimal interaction with the target site. The methoxy group, in particular, is a prevalent substituent in many natural products and approved drugs, valued for its ability to favorably influence ligand-target binding, physicochemical properties, and metabolic stability.

The following table summarizes the observed effects of common substituents on the biological activity of phenoxazinone and related heterocyclic analogues.

| Substituent Group | General Effect on Activity | Rationale |

| Methoxy (-OCH₃) | Often increases activity | Electron-donating nature enhances reactivity; can form hydrogen bonds and improve metabolic stability. |

| Methyl (-CH₃) | Generally increases activity | Weakly electron-donating; increases lipophilicity which may improve membrane permeability. |

| Halogens (e.g., -Cl, -F) | Variable | Can increase potency through specific interactions but also alters electronic properties and lipophilicity. |

| Hydroxyl (-OH) | Potentially increases activity | Can act as a hydrogen bond donor, improving binding affinity to biological targets. |

Conformational Analysis and Structural Features Critical for Activity (e.g., Tricyclic Moiety Planarity)

The three-dimensional conformation of phenoxazinone derivatives is a key determinant of their biological activity. The arrangement of atoms in space dictates how the molecule can interact with its biological target, such as an enzyme's active site or a DNA strand. For many tricyclic systems, the planarity of the ring structure is a critical feature.

A planar molecular surface is often essential for effective intercalation between the base pairs of DNA, a mechanism of action for many anticancer and antimicrobial agents nih.gov. This stacking interaction disrupts DNA replication and transcription, leading to cellular apoptosis. SAR studies on other tricyclic heterocyclic compounds, such as indenopyridazinones, have confirmed that planarity is essential for their cytotoxic activity nih.gov. By analogy, the planarity of the phenoxazinone tricyclic moiety is considered a crucial feature for derivatives that function as DNA intercalators. Deviations from planarity can hinder this insertion, significantly reducing or abolishing biological activity.

Furthermore, conformational analysis of related heterocyclic structures has shown that even subtle changes in the ring's pucker or the orientation of its substituents can influence binding to protein targets. For some tricyclic pyridazinones, a generally planar ring structure was found to be desirable for maximum positive inotropic effects nih.gov. The rigidity of the tricyclic system helps to minimize the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Modern analytical techniques such as NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT) modeling, are employed to perform detailed conformational analyses and understand the stable conformations of these molecules in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxazinone Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity researchgate.netnih.gov. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding drug discovery and optimization efforts.

The process involves calculating a variety of molecular descriptors for a set of phenoxazinone analogues with known biological activities. These descriptors can be categorized based on the dimensionality of the molecular representation:

1D/2D Descriptors: These include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices that describe molecular branching and connectivity.

3D Descriptors: These relate to the three-dimensional structure of the molecule and include steric, electrostatic, and hydrophobic fields.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that relates a combination of these descriptors to the observed biological activity. For instance, 3D-QSAR studies on structurally similar benzoxazinone derivatives have successfully developed models to predict their antiplatelet activity nih.gov. These models utilize steric, electrostatic, and hydrophobic field descriptors to map out the spatial regions around the molecule where modifications would likely increase or decrease activity nih.gov.

A typical QSAR model is represented by an equation and evaluated by several statistical parameters to ensure its robustness and predictive power.

The table below shows key statistical parameters used to validate QSAR models.

| Statistical Parameter | Symbol | Description | Good Model Indication |

| Coefficient of Determination | r² or R² | Represents the proportion of variance in the biological activity that is predictable from the descriptors. | A value close to 1.0 indicates a strong correlation for the training set. |

| Cross-validated R² | q² or Q² | Measures the predictive ability of the model, typically determined by the leave-one-out (LOO) method. | A value > 0.5 is generally considered predictive. |

| External validation R² | R²_pred | Measures the predictive ability of the model on an external test set of compounds not used in model generation. | A high value indicates good generalizability. |

These validated QSAR models serve as powerful tools, enabling chemists to prioritize the synthesis of the most promising phenoxazinone analogues, thereby saving significant time and resources in the discovery of new therapeutic agents.

Molecular Mechanisms of Action of Phenoxazinone Compounds

Inhibition of Cellular Enzymes and Molecular Targets

Phenoxazinone derivatives have been shown to interact with and inhibit the function of crucial cellular enzymes and macromolecules, thereby disrupting normal cellular processes.

Histone Deacetylase (HDAC) Inhibition by Aminophenoxazinones

Certain aminophenoxazinone compounds have been identified as potent inhibitors of histone deacetylases (HDACs). google.com HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. wikipedia.org By inhibiting HDACs, aminophenoxazinones can induce histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including tumor suppressor genes. wikipedia.org This mechanism is a key area of investigation in the development of anti-cancer therapies. google.comnih.govnih.gov The inhibition of HDACs by these compounds can lead to the induction of cell cycle arrest, differentiation, and apoptosis in tumor cells. wikipedia.org

Potential Interaction with DNA through Intercalation and Impact on Nucleic Acid Synthesis (e.g., RNA Polymerase Inhibition)

The planar structure of the phenoxazinone ring system suggests a potential for these molecules to interact with DNA through intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Some studies on phenoxazine (B87303) derivatives have explored their potential as DNA intercalating agents, which can inhibit the synthesis of nucleic acids. nih.gov

Furthermore, DNA intercalators have been shown to inhibit RNA polymerase I, an enzyme responsible for the transcription of ribosomal RNA (rRNA). researchgate.netmdpi.com By interfering with rRNA synthesis, these compounds can disrupt ribosome biogenesis and protein synthesis, ultimately leading to cell growth arrest and death. While direct evidence for 4-Methoxy-8-methyl-3H-phenoxazin-3-one is not available, the structural similarities to known DNA intercalators suggest this as a plausible mechanism of action. Additionally, some phenoxazine nucleoside derivatives have demonstrated activity against both RNA and DNA viruses, further highlighting the interaction of this class of compounds with nucleic acid processes. nih.govnih.gov

Cellular Pathway Modulation

Phenoxazinone compounds can exert their biological effects by modulating various intracellular signaling pathways that are fundamental to cell survival, proliferation, and death.

Apoptosis Induction in Cellular Models

Several studies have demonstrated that phenoxazinone compounds can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov For instance, the compound 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one has been shown to induce a mixed type of cell death, including both apoptosis and necrosis, in human lymphoblastoid cell lines. nih.gov The induction of apoptosis by phenoxazinones can be triggered by various upstream events, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. nih.gov Apoptosis is a critical pathway for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anti-cancer drugs. mdpi.com

Modulation of Intracellular pH

Phenoxazinone compounds have been observed to modulate intracellular pH (pHi). Specifically, compounds like 2-Aminophenoxazine-3-one have been shown to cause a rapid decrease in the intracellular pH of cancer cells. nih.govnih.gov Normal cells typically maintain a tightly regulated pHi, and significant deviations from this can trigger cellular stress and apoptosis. The acidification of the intracellular environment by these compounds may contribute to their cytotoxic effects on cancer cells, which often exhibit a more alkaline pHi compared to normal cells. nih.gov

Impact on Gene Expression and Protein Regulation

By mechanisms such as HDAC inhibition, phenoxazinone compounds can have a significant impact on gene expression. The altered acetylation state of histones can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, thereby influencing cellular proliferation and survival. wikipedia.org

Furthermore, the cellular stress induced by phenoxazinones, such as ROS production and pH changes, can activate various signaling pathways that regulate the expression and activity of proteins involved in cell cycle control and apoptosis. For example, the activation of stress-activated protein kinases (SAPKs) and the modulation of transcription factors can lead to changes in the expression of pro- and anti-apoptotic proteins, ultimately tipping the balance towards cell death. The regulation of protein stability and degradation, which can be influenced by cellular redox state, is another avenue through which these compounds may exert their effects. scienceopen.com

Advanced Characterization and Computational Studies of Phenoxazinone Chemistry

Spectroscopic Analysis in Elucidating Phenoxazinone Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules like phenoxazinones.

¹H NMR: Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. For a compound like 4-Methoxy-8-methyl-3H-phenoxazin-3-one, one would expect to see distinct signals for the aromatic protons on the phenoxazinone core, a singlet for the methoxy (B1213986) (-OCH₃) group protons, and a singlet for the methyl (-CH₃) group protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be crucial for confirming the substitution pattern on the bicyclic ring system. For instance, in related 2-amino-4,6-dimethyl-3H-phenoxazin-3-one, aromatic protons appear in the δ 7.21-7.46 ppm range, while methyl protons are observed at δ 2.04 and 2.40 ppm.

¹³C NMR: Carbon NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum of this compound would be expected to show signals for the carbonyl carbon (C=O) of the quinone-imine system typically downfield (around δ 180 ppm), carbons attached to the oxygen and nitrogen heteroatoms, aromatic carbons, and the carbons of the methoxy and methyl substituents. For example, the carbonyl carbon in various 2-amino-3H-phenoxazin-3-one derivatives resonates between δ 174.4 and 180.3 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals. COSY helps establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations would confirm the precise placement of the methoxy and methyl groups on the phenoxazinone scaffold.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula (C₁₄H₁₁NO₃). The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing stable fragments that are characteristic of the phenoxazinone core. Techniques like Electrospray Ionization (ESI) are commonly used for phenoxazinone derivatives, which typically show a strong signal for the protonated molecule [M+H]⁺.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key peaks would include a strong stretching vibration for the carbonyl group (C=O) typically around 1650 cm⁻¹, C=N stretching in the 1610-1630 cm⁻¹ region, C-O-C (ether) stretching vibrations, and C-H stretching for the aromatic and methyl groups. For comparison, a related compound, 2-Bromo-1,4-dimethoxy-8-methyl-3H-phenoxazin-3-one, displays a C=O stretch at 1643 cm⁻¹ and a C=N stretch at 1608 cm⁻¹.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like phenoxazinones. The extended π-system of the phenoxazinone core gives rise to characteristic absorptions in the ultraviolet and visible regions of the spectrum. The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the ring system. Phenoxazinone derivatives are known to be colored compounds, and their UV-Vis spectra typically exhibit intense absorption bands. For example, various 2-(arylamino)-3H-phenoxazin-3-ones show strong absorbance in the 400–550 nm range.

Quantum Chemical Calculations and Molecular Modeling

In the absence of complete experimental data, or to complement it, computational methods are invaluable for studying phenoxazinone chemistry.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict a wide range of molecular properties. By calculating the electronic structure of this compound, DFT can provide insights into its geometry, stability, and reactivity.

Geometric Optimization: DFT calculations can predict the lowest-energy three-dimensional structure of the molecule, yielding bond lengths and angles that can be compared with experimental X-ray data if available.

Spectroscopic Properties: DFT methods are widely used to predict spectroscopic data.

NMR: The GIAO (Gauge-Independent Atomic Orbital) method, coupled with DFT, can calculate ¹H and ¹³C NMR chemical shifts with a good degree of accuracy, aiding in the assignment of experimental spectra.

IR and UV-Vis: DFT calculations can predict vibrational frequencies, which correlate with experimental IR spectra. Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which can be compared to experimental UV-Visible absorption spectra to help assign the observed electronic transitions.

Electronic Properties: DFT is also used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions, reactivity, and potential applications in materials science. The analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

These advanced characterization techniques, both experimental and computational, provide a comprehensive framework for the structural elucidation and electronic understanding of phenoxazinone compounds such as this compound.

Semi-Empirical Methods (e.g., PM3) for Conformational Analysis and Thermodynamics

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach to investigate the conformational preferences and thermodynamic properties of molecules like this compound. These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules where ab initio methods would be computationally expensive. uni-muenchen.dewikipedia.orgsapub.org

The PM3 method, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, has been successfully applied to study the thermodynamics of phenoxazine (B87303) derivative synthesis. wikipedia.orgsemanticscholar.org By calculating the heats of formation for different conformers, researchers can identify the most stable three-dimensional structures and predict the thermodynamic feasibility of reaction pathways. semanticscholar.orgias.ac.inscielo.org.mx

For this compound, a conformational analysis using the PM3 method would involve rotating the rotatable bonds, such as the one connecting the methoxy group to the phenoxazinone core, and calculating the energy of each resulting conformation. This process generates a potential energy surface, from which the global and local energy minima can be identified. These minima correspond to the most stable and populated conformations of the molecule.

Below is a hypothetical data table illustrating the kind of thermodynamic data that could be generated for different conformers of this compound using the PM3 method.

| Conformer | Dihedral Angle (C-C-O-C) | Heat of Formation (kcal/mol) | Relative Energy (kcal/mol) |

| 1 | 0° | -55.2 | 2.5 |

| 2 | 60° | -56.8 | 0.9 |

| 3 | 120° | -57.1 | 0.6 |

| 4 | 180° | -57.7 | 0.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Such data allows for the determination of the most stable conformer (in this hypothetical case, Conformer 4 with a dihedral angle of 180°) and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how it might interact with a biological target.

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might interact with a protein target. Virtual screening, on the other hand, involves the docking of a large library of compounds against a specific target to identify potential "hits" for further experimental investigation. researchgate.netnih.govnih.gov

The phenoxazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds, including those with anticancer properties. nih.govnih.gov Therefore, this compound is a prime candidate for molecular docking and virtual screening studies against various cancer-related targets, such as protein kinases, topoisomerases, and histone deacetylases. ekb.eg

Studies on related benzoxazinone (B8607429) and phenoxazine derivatives have demonstrated the effectiveness of these computational approaches. For example, molecular docking studies of novel 1,3-benzoxazine derivatives have been used to investigate their binding to the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net Similarly, virtual screening of phenothiazine (B1677639) derivatives, which are structurally similar to phenoxazinones, has led to the identification of new inhibitors for various enzymes. researchgate.net

A typical molecular docking study of this compound against a protein target would involve:

Preparation of the ligand and receptor: This includes generating the 3D structure of the phenoxazinone and preparing the protein structure, often obtained from the Protein Data Bank (PDB).

Docking simulation: Using a docking program, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and analysis: The different poses of the ligand are scored based on their predicted binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

The results of such a study can provide valuable insights into the potential mechanism of action of this compound and guide the design of more potent and selective derivatives.

The following table summarizes the findings of docking studies on related heterocyclic compounds, illustrating the potential targets and interactions that could be explored for this compound.

| Compound Class | Protein Target | Key Interactions | Reference |

| Benzoxazinone Derivatives | EGFR | Hydrophobic interactions in the ATP binding site | researchgate.net |

| Benzoxazolinone Derivatives | CYP1B1 | Mimicking interactions of the co-crystal ligand | rsc.org |

| Phenothiazine Derivatives | Tubulin | Hydrophobic interactions with the binding pocket | ekb.eg |

This table presents a summary of findings from studies on related compounds to illustrate the application of molecular docking.

Solvent Effects and Conformational Flexibility in Computational Studies

The biological environment is aqueous, and therefore, considering the effect of the solvent is crucial in computational studies of biomolecules. Solvents can significantly influence the conformational flexibility and the thermodynamics of ligand-receptor binding. For a molecule like this compound, the surrounding water molecules can form hydrogen bonds and have electrostatic interactions that can stabilize or destabilize certain conformations.

Computational methods can account for solvent effects in two main ways: explicitly or implicitly.

Explicit solvent models: In this approach, individual solvent molecules (e.g., water) are included in the simulation. This provides a detailed picture of the solvent's interaction with the solute but is computationally very demanding.

Implicit solvent models: Here, the solvent is treated as a continuous medium with a given dielectric constant. This approach is less computationally intensive and is often used in molecular docking and virtual screening studies.

The conformational flexibility of this compound in different solvent environments can be explored using molecular dynamics (MD) simulations. MD simulations track the movement of atoms in a molecule over time, providing insights into its dynamic behavior. By running MD simulations in different solvents, one can observe how the conformational landscape of the molecule changes.

Understanding the interplay between solvent effects and conformational flexibility is essential for accurately predicting the binding affinity and mode of interaction of this compound with its biological targets.

Future Directions and Research Opportunities in Phenoxazinone Chemistry

Development of Novel Phenoxazinone Analogues with Tuned Bioactivities

A primary avenue for future research lies in the rational design and synthesis of novel phenoxazinone analogues with tailored biological activities. The core structure of 4-Methoxy-8-methyl-3H-phenoxazin-3-one offers multiple sites for chemical modification. By systematically altering substituents on the aromatic rings, researchers can fine-tune the molecule's electronic, steric, and lipophilic properties to enhance potency and selectivity for specific biological targets.

The development of efficient and sustainable synthetic strategies is crucial to this effort. nih.gov Methodologies involving transition metal-catalyzed cascade reactions have emerged as a powerful approach for assembling phenoxazinone frameworks. researchgate.net Future work will likely focus on creating extensive libraries of analogues based on the this compound scaffold. These libraries can then be screened for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are common among phenoxazine (B87303) derivatives. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies will be essential to identify key structural features that govern a specific biological effect, guiding the next cycle of design and optimization.

| Modification Site on Phenoxazinone Core | Potential Substituent | Hypothesized Impact on Bioactivity | Relevant Research Area |

|---|---|---|---|

| Position C2 | Amino, Halogen, Alkyl Chains | Modulate DNA intercalation, alter protein binding affinity | Anticancer, Antibiotic |

| Position C4 (Methoxy Group) | Hydroxyl, Alkoxy chains of varying length | Influence solubility and metabolic stability | Pharmacokinetics |

| Position C8 (Methyl Group) | Electron-withdrawing/donating groups | Tune redox potential and electronic properties | Antioxidant, Materials Science |

| Positions C6, C7, C9 | Bulky groups, Aromatic rings | Enhance target selectivity, reduce off-target effects | Targeted Therapy |

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Many phenoxazinone compounds are natural products synthesized by microorganisms. nih.gov A significant research opportunity involves the discovery and characterization of the biosynthetic pathways responsible for their production. fraunhofer.de While the general mechanism of phenoxazinone formation via the oxidative coupling of o-aminophenols is known, the specific enzymes that catalyze these reactions in nature are not fully understood. nih.govnih.gov The enzyme phenoxazinone synthase, often a copper-containing oxidase, is a key player, and studying its structure and mechanism provides valuable insights for developing biomimetic catalysts. nih.govrsc.orgresearchgate.net

Future research will likely employ genomic and metabolomic approaches to identify the gene clusters that code for the biosynthesis of specific phenoxazinones in bacteria and fungi. Elucidating the pathway for a compound like this compound could reveal novel enzymes with unique catalytic capabilities. researchgate.net This knowledge would not only deepen our understanding of natural product biosynthesis but also enable the use of synthetic biology and metabolic engineering to produce these complex molecules and their analogues in heterologous hosts like yeast or E. coli. researchgate.net This approach could provide a sustainable and scalable alternative to chemical synthesis.

| Enzyme Class | Potential Role in Phenoxazinone Biosynthesis | Research Implication |

|---|---|---|

| Phenoxazinone Synthase (Copper Oxidase) | Catalyzes the key oxidative dimerization of aminophenol precursors. nih.gov | Inspiration for designing efficient biomimetic catalysts. |

| Cytochrome P450 Monooxygenases | Hydroxylation of the aromatic core, tailoring the scaffold. researchgate.net | Generation of diversified analogues through biocatalysis. |

| Methyltransferases | Addition of methyl groups (e.g., at position C4 or C8). | Key to producing specific natural analogues like the target compound. |

| Glycosyltransferases | Attachment of sugar moieties to the phenoxazinone core. | Potential to improve solubility and alter bioactivity. |

Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of phenoxazinone-based compounds. patsnap.com Future research will increasingly integrate computational methods to rationally design novel molecules and predict their biological activities before undertaking costly and time-consuming synthesis. core.ac.uk

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of phenoxazinone derivatives and their observed biological effects, allowing for the prediction of activity for new, unsynthesized compounds. patsnap.com Molecular docking simulations can predict how analogues of this compound might bind to specific biological targets like proteins or DNA, providing insights into their mechanism of action at the atomic level. openmedicinalchemistryjournal.com Furthermore, Density Functional Theory (DFT) can be used to calculate the electronic properties of these molecules, helping to design compounds with optimal reactivity and stability. physchemres.org These in silico approaches streamline the drug design process, focusing laboratory efforts on the most promising candidates. patsnap.comopenmedicinalchemistryjournal.com

| Computational Method | Application in Phenoxazinone Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of analogues to target proteins (e.g., kinases, topoisomerases). openmedicinalchemistryjournal.com | Identification of potent and selective inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to predict the bioactivity of novel phenoxazinones based on their structural features. patsnap.com | Prioritization of synthetic targets with high predicted activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex over time. patsnap.com | Assessment of binding stability and conformational changes. |

| Density Functional Theory (DFT) | Calculating electronic properties like orbital energies and charge distribution. physchemres.org | Understanding reactivity and designing molecules with desired electronic characteristics. |

Exploration of New Preclinical Applications for Phenoxazinone-Based Compounds

The diverse biological activities reported for the phenoxazinone scaffold suggest that its therapeutic potential extends beyond its current applications. researchgate.net A significant future direction is the systematic exploration of new preclinical applications for compounds derived from the this compound template. While anticancer and antibiotic activities are well-documented for this class, the scaffold's ability to interact with various biological systems warrants a broader investigation. researchgate.net

Future preclinical studies could explore the utility of novel phenoxazinones in areas such as antiviral therapy, neurodegenerative diseases (e.g., as anti-Alzheimer agents), and inflammatory disorders. researchgate.net Given their photochemical properties, some phenoxazine derivatives have found use as fluorescent probes and dyes, opening possibilities in diagnostics and bio-imaging. researchgate.net Furthermore, the bioactivity of these compounds could be harnessed for agricultural applications, such as developing new fungicides or herbicides. A comprehensive screening of optimized phenoxazinone libraries against a wide panel of diseases and biological targets is a critical step toward unlocking the full potential of this versatile chemical class.

| Current Application Area | Potential Future Preclinical Application | Rationale |

|---|---|---|

| Anticancer / Antibiotic researchgate.net | Antiviral Agents | The ability to interfere with nucleic acids and proteins is relevant for viral replication cycles. |

| Dyes and Fluorescent Probes researchgate.net | Theranostics and Bio-imaging | Combining therapeutic action with diagnostic imaging capabilities. |

| General Bioactivity | Neuroprotective Agents | Potential to modulate pathways involved in oxidative stress and neuroinflammation. researchgate.net |

| Antimicrobial Activity | Agrochemicals (Fungicides, Herbicides) | The scaffold's toxicity to microorganisms could be selectively applied to agricultural pests. |

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-8-methyl-3H-phenoxazin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine to facilitate cyclization of precursor amines or carboxylic acids. Solution-phase synthesis may involve nucleophilic substitution at the methoxy and methyl positions. Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity for triazine-mediated coupling .

- Catalyst optimization : Triphenylphosphine improves yields by stabilizing intermediates .

Table 1 : Comparative yields under varying conditions:

| Method | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Mechanochemical (TCT) | Solvent-free | Triphenylphosphine | 85 |

| Solution-phase (DMF) | DMF | None | 62 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer :

- 1H NMR : Identify methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.1–2.3 ppm) groups. Overlapping aromatic signals may require 2D-COSY or NOESY for resolution .

- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 248.0822 for C₁₂H₁₁NO₃). Use isotopic pattern analysis to distinguish from impurities .

- IR : Key stretches include C=O (~1680 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Q. How can researchers assess the thermal and pH stability of this compound under experimental conditions?

- Methodological Answer :

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (e.g., >200°C). Accelerated stability studies (40–60°C) monitor degradation via HPLC .

- pH stability : Incubate the compound in buffers (pH 1–13) for 24–72 hours. Use LC-MS to detect hydrolysis products (e.g., demethylation or ring-opening) .

Advanced Research Questions

Q. What computational strategies can model the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for methoxy group substitution or methyl migration. Use B3LYP/6-31G(d) basis sets to map energy barriers .

- QM/MM simulations : Model interactions in solvent environments (e.g., water or ethanol) to predict regioselectivity in derivative synthesis .

Q. How can structure-activity relationships (SAR) be established for phenoxazinone derivatives, including this compound?

- Methodological Answer :

- In vitro assays : Test bioactivity (e.g., antimicrobial or anticancer) against analogs (e.g., 1-Methoxy-8-hydroxymethyl-3H-phenoxazin-3-one ).

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or oxidases). Correlate methoxy/methyl positions with activity .

Q. How should researchers address contradictory data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Case study : If computational models predict high solubility but experimental data show poor dissolution:

Verify purity via HPLC-MS to rule out insoluble impurities .

Re-examine solvent parameters (e.g., dielectric constant) in simulations .

- Factorial design : Systematically vary parameters (e.g., temperature, solvent) to identify overlooked variables .

Q. What advanced methodologies are recommended for elucidating degradation pathways of this compound under oxidative stress?

- Methodological Answer :

- LC-HRMS : Identify degradation products (e.g., quinone derivatives) using positive/negative ionization modes .

- Isotope labeling : Track oxygen incorporation during oxidation with ¹⁸O₂ to confirm radical intermediates .

Table 2 : Major degradation products under oxidative stress:

| Stress Condition | Degradation Product | Proposed Pathway |

|---|---|---|

| H₂O₂ (0.1%, 24h) | 8-Methyl-3H-phenoxazin-3,4-dione | Demethylation → Oxidation |

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.